molecular formula C6H5F2NO B1390603 3,5-Difluoro-4-methoxypyridine CAS No. 1186195-24-3

3,5-Difluoro-4-methoxypyridine

Cat. No. B1390603
CAS RN: 1186195-24-3
M. Wt: 145.11 g/mol
InChI Key: RMXCBWORXFRDFM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . The compound has a complex structure with multiple functional groups, including two fluorine atoms, a methoxy group, and a pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.11 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 22.1 Ų .

Scientific Research Applications

Fluorescent pH Probes

3,5-Difluoro-4-methoxypyridine derivatives have been used in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, exhibiting properties useful as fluorescent pH probes in aqueous solutions with visible light excitation. These compounds showed significant fluorescent enhancement with increased acidity, demonstrating their potential in pH sensing applications Baruah et al., 2005.

Electroluminescent Materials

Another application is in the synthesis of electroluminescent materials. Wu et al. (2007) reported the synthesis of iridium complexes using 2-difluorophenyl-4-methoxypyridine ligands, resulting in materials with potential use in blue phosphorescent lighting and display technologies Wu et al., 2007.

Synthesis of Pyridine Derivatives

In chemical synthesis, this compound has been utilized in the creation of various pyridine derivatives. For instance, Banks et al. (1974) explored the synthesis and reactions of 2-azido-3,5,6-trifluoro-4-methoxypyridine, showcasing its utility in creating novel compounds Banks et al., 1974.

Potassium Channel Blockers

Rodríguez-Rangel et al. (2019) conducted structure-activity relationship studies of 4-aminopyridine K+ channel blockers, investigating derivatives of 4-aminopyridine, including those with methoxy substitutions. These compounds have implications in therapeutic applications and imaging in multiple sclerosis Rodríguez-Rangel et al., 2019.

Polymer Synthesis

Peloquin et al. (2019) utilized this compound derivatives in the synthesis of monomers for linear and network polymers, highlighting its role in the development of new polymer materials Peloquin et al., 2019.

Safety and Hazards

The safety information and hazards associated with 3,5-Difluoro-4-methoxypyridine are not detailed in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3,5-difluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXCBWORXFRDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672327
Record name 3,5-Difluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186195-24-3
Record name 3,5-Difluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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